3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

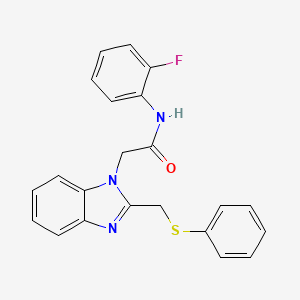

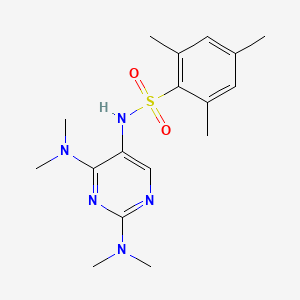

The compound “3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine” is a quinoline derivative. Quinoline is a nitrogenous heterocyclic compound with the chemical formula C9H7N . It’s a well-known tertiary base and is a pungent, hygroscopic, colorless oily liquid . Quinoline derivatives have been used since ancient times .

Molecular Structure Analysis

The molecular structure of this compound would include a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring . Attached to this core would be various functional groups, including a sulfonyl group attached to a chlorophenyl group, an ethoxy group, and a fluorophenyl group attached via an amine linkage.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline itself is a pungent, hygroscopic, colorless oily liquid .Aplicaciones Científicas De Investigación

- Quinoline derivatives, including this compound, have been investigated for their antimicrobial potential. Researchers have explored their efficacy against bacteria, fungi, and other pathogens . Further studies could focus on optimizing their activity and understanding their mechanism of action.

- The substitution pattern of functional groups significantly influences the anti-inflammatory activity of quinolines. For instance, the presence of a CF₃ or OCF₃ group at the ortho position of the ureido terminal ring enhances potency . Investigating this compound’s anti-inflammatory effects could provide valuable insights.

- Quinolones, the parent heterocycle of this compound, have been used as drugs. Notably, quinine and its derivatives (such as chloroquine) were isolated from natural sources and have been employed to treat various conditions . Exploring the pharmacological potential of this compound could lead to novel drug candidates.

- Quinolin-2,4-dione derivatives, including this compound, serve as versatile building blocks for the synthesis of fused ring systems. Researchers have developed synthetic approaches to access these heterocycles, which can be further extended to create diverse molecular architectures .

- Researchers have synthesized heteroannelated derivatives of 4-hydroxy-2-quinolones, including this compound. These derivatives often display interesting pharmaceutical and biological properties. Further exploration of their structure-activity relationships could yield valuable insights .

Antimicrobial Activity

Anti-Inflammatory Properties

Drug Development

Synthetic Methodology

Heteroannelated Derivatives

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN2O3S/c1-2-30-18-9-12-21-20(13-18)23(27-17-7-5-16(25)6-8-17)22(14-26-21)31(28,29)19-10-3-15(24)4-11-19/h3-14H,2H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKRIIPHZRWGKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2466772.png)

![9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2466781.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2466783.png)

![(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2466784.png)

![3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B2466788.png)

![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)